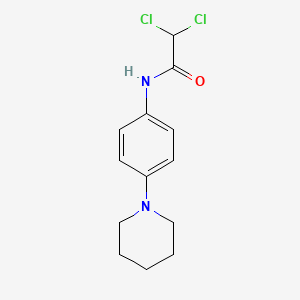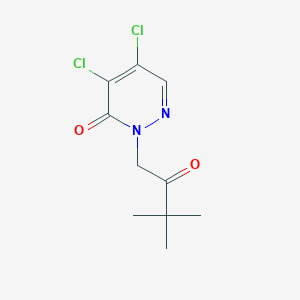![molecular formula C18H18ClN3O B3038411 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine CAS No. 861208-74-4](/img/structure/B3038411.png)
2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
説明
“2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazopyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .科学的研究の応用
Chemical and Structural Analysis
Aminomethylation Studies : The aminomethylation of related imidazo[1,2-a]pyridine compounds, such as 2-(2-furyl)imidazo-[1,2-a]pyridine, has been investigated, revealing insights into the chemical behavior of similar structures. The process primarily occurs at the 3 position of the imidazopyridine system, with thin-layer chromatography and IR and UV spectroscopy confirming the structures of the products (Saldabol, Zeligman, & Giller, 1971).
Crystallographic Analysis : Imidazo[1,2-a]pyridine-based compounds have been studied using single crystal X-ray diffraction. This research provides insights into the structural aspects of these compounds, which can be relevant for understanding the behavior and potential applications of 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (Kwong et al., 2019).
Biological Activity
Antimicrobial Potential : Several studies have explored the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, demonstrating their potential against various bacteria and fungi. This suggests potential applications of this compound in this area (Elenich et al., 2019).
Antineoplastic Agents : Research has been conducted on imidazo[1,2-a]pyridine derivatives as antineoplastic agents. The synthesis and evaluation of these compounds highlight their potential in cancer treatment, which could extend to the specific compound (Potikha & Brovarets, 2020).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Imidazo[1,2-a]pyridine derivatives have been evaluated for their effectiveness in inhibiting mild steel corrosion. This suggests possible applications of this compound in corrosion protection (Saady et al., 2021).
Electroluminescent Applications
- Organic Luminogens : Studies on N-fused imidazole derivatives based on imidazo[1,2-a]pyridine for electroluminescent applications provide insights into the photophysical properties of similar compounds. This suggests potential use in electronic and display technologies (Nagarajan et al., 2014).
作用機序
Target of Action
The primary target of 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine is the human microtubule affinity regulating kinase (MARK4). MARK4 plays crucial roles in cell-cycle progression such as G1/S transition and regulation of microtubule dynamics .
Mode of Action
This compound interacts with its target, MARK4, by binding and inhibiting it. The binding constant was calculated as K = 0.79 × 10^5 and K = 0.1 × 10^7 for compounds 6a and 6h, respectively .
Biochemical Pathways
The inhibition of MARK4 by this compound affects the cell-cycle progression and regulation of microtubule dynamics. This can lead to downstream effects such as changes in cell proliferation and growth .
Pharmacokinetics
The compound’s interaction with its target and its resulting effects suggest that it is bioavailable and can reach its target within the cell .
Result of Action
The binding and inhibition of MARK4 by this compound result in anti-cancer effects. This is evidenced by the compound’s anti-proliferative activity against cancer cells .
特性
IUPAC Name |
4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOQUPAJPUTNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172763 | |
| Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861208-74-4 | |
| Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861208-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-3-(4-morpholinylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)
![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)

![2,2-dimethyl-N-[1-(1-naphthyl)-3-oxo-3-(4-phenylpiperazino)propyl]propanamide](/img/structure/B3038335.png)
![8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3038337.png)
![5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3038339.png)



![(6E)-6-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B3038347.png)

